What are the chemical properties of Thiogeraniol?
What are the chemical properties of Thiogeraniol?
An In-depth Technical Guide to the Chemical Properties of Thiogeraniol
Abstract
Thiogeraniol, the thiol analogue of geraniol, is a monoterpenoid of significant interest in the flavor and fragrance industries due to its unique aromatic profile.[1][2] Structurally classified as (2E)-3,7-dimethylocta-2,6-diene-1-thiol, this organosulfur compound (C₁₀H₁₈S) presents a fascinating area of study for researchers and drug development professionals.[3][4] Beyond its sensory applications, thiogeraniol exhibits potential antioxidant and antimicrobial properties, suggesting a broader scope of bioactivity.[1][5] This document provides a comprehensive overview of its chemical and physical properties, reactivity, synthesis protocols, and known biological activities, serving as a technical guide for scientific application.
Chemical and Physical Properties
Thiogeraniol is a yellow to orange liquid characterized by the presence of a thiol group and two olefinic double bonds within its acyclic monoterpenoid structure.[3][5] These functional groups are key to its chemical behavior and physical characteristics. As a polar molecule, it has the capacity to form hydrogen bonds, which influences its solubility.[1]
Physicochemical Data Summary
The key quantitative properties of Thiogeraniol are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| IUPAC Name | (2E)-3,7-dimethylocta-2,6-diene-1-thiol | [3] |
| Synonyms | Geranyl mercaptan, (E)-3,7-Dimethylocta-2,6-dienylmercaptan | [1][4] |
| CAS Number | 39067-80-6 | [1][2][3] |
| Molecular Formula | C₁₀H₁₈S | [1][3] |
| Molecular Weight | 170.32 g/mol | [1][3][4] |
| Appearance | Clear yellow to orange liquid | [2][3][5] |
| Density | 0.903 - 0.921 g/cm³ | [3][5] |
| Boiling Point | 58.0 °C @ 0.35 mm Hg | [2][5] |
| Flash Point | 52.78 °C (127.0 °F) | [2] |
| Vapor Pressure | 0.047 mmHg @ 25.0 °C (estimated) | [2] |
| Refractive Index | 1.503 - 1.513 | [3] |
| XLogP3 | 3.9 | [3][5] |
Reactivity and Stability
The chemical reactivity of Thiogeraniol is primarily dictated by its thiol (-SH) group and its two carbon-carbon double bonds. It is generally considered less stable than its alcohol counterpart, geraniol, due to the higher reactivity of the sulfur atom.[1]
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Thiol Group Reactivity : As a typical thiol, Thiogeraniol can act as a nucleophile.[5] It is susceptible to oxidation, which can yield corresponding sulfoxides and sulfones. This reactivity is crucial in both synthetic chemistry and potential biological interactions.[5]
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Alkene Reactivity : The two double bonds in the carbon backbone can undergo addition reactions. For instance, the alkene moieties can be functionalized through photoinduced thiol-ene coupling reactions, a property demonstrated in derivatives of the geranyl backbone.[6]
Synthesis and Characterization
Thiogeraniol can be synthesized from geraniol, a readily available raw material. The process involves a two-step conversion of the hydroxyl group to a thiol group.
Experimental Protocol: Synthesis of Thiogeraniol
This protocol is based on a patented method for the preparation of Thiogeraniol.[7][8]
Step 1: Halogenation of Geraniol to Geranyl Halide
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In a reaction vessel under an inert atmosphere, mix geraniol with an appropriate organic solvent (e.g., carbon tetrachloride or another inert solvent).[7][8]
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Gradually add a halogenating agent. For chlorination, a mixture of carbon tetrachloride and triphenylphosphine is used. For bromination, carbon tetrabromide and triphenylphosphine can be used.[7] The molar ratio of triphenylphosphine to geraniol should be approximately 1.3:1.[8]
-
If using carbon tetrachloride, heat the mixture to its reflux temperature (approx. 66 °C) and maintain for 1-2 hours. If using carbon tetrabromide, the reaction can proceed at room temperature.[7]
-
After the reaction is complete, cool the system to room temperature.
-
Purify the resulting geranyl chloride or geranyl bromide via rectification (distillation).[7]
Step 2: Conversion to Thiogeraniol
-
React the purified geranyl halide with thiourea in a refluxing solution of 95% ethanol. The reaction time varies depending on the halide (6-10 hours for geranyl bromide, 20-30 hours for geranyl chloride), forming an intermediate isothiouronium salt.[6]
-
Add an alkali solution (e.g., sodium hydroxide) to the reaction mixture to hydrolyze the intermediate.
-
Neutralize the solution by adding acid (e.g., hydrochloric acid or sulfuric acid).[7][8]
-
Extract the aqueous solution with an organic solvent, such as ether or ethyl acetate.[8]
-
Dry the combined organic phases with an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent via rotary evaporation.
-
Purify the final product, Thiogeraniol, by vacuum distillation (rectification under reduced pressure).[7][8] A purity of >95% can be achieved.[8]
Spectroscopic Characterization
The structure and purity of Thiogeraniol are typically confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹³C NMR data is available for structural elucidation.[3]
-
Mass Spectrometry (MS) : Gas Chromatography-Mass Spectrometry (GC-MS) is used to confirm the molecular weight and fragmentation pattern.[3] Predicted GC-MS spectra are also available as a reference but require experimental validation.[9]
Biological Activity and Signaling
Preliminary research indicates that Thiogeraniol possesses bioactive properties, particularly as an antioxidant and antimicrobial agent.[5]
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Antioxidant Properties : In vitro studies have demonstrated that Thiogeraniol can scavenge free radicals.[5] It has been suggested to prevent oxidative DNA damage by increasing glutathione levels and inhibiting lipid peroxidation.[1] This activity is attributed to the reactive thiol group, which can neutralize reactive oxygen species (ROS).
-
Antimicrobial Activity : Laboratory studies have shown that Thiogeraniol can inhibit the growth of certain bacteria and fungi, though further research is needed to validate these findings for practical applications.[5]
-
Role in Plant Defense : There is evidence to suggest that plants may produce Thiogeraniol in response to environmental stressors, such as attacks by insects or pathogens, indicating a potential role in plant defense mechanisms.[5]
The antioxidant mechanism of thiols is a key area of interest in redox signaling. The thiol group can directly react with and neutralize ROS, thereby protecting vital cellular components from oxidative damage.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Thiogeraniol presents several hazards.
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GHS Hazard Statements :
-
Precautionary Measures :
Conclusion
Thiogeraniol is a multifaceted compound with established applications in the flavor and fragrance sector and emerging potential in the biomedical field. Its distinct chemical properties, governed by the thiol functional group and terpenoid backbone, define its reactivity, sensory profile, and bioactivity. The synthesis from geraniol is well-documented, allowing for its production for further research. While its antioxidant and antimicrobial properties are promising, further in vivo studies are required to fully elucidate its mechanisms of action and therapeutic potential for drug development professionals. This guide provides a foundational technical overview to support and encourage such future investigations.
References
- 1. CAS 39067-80-6: Thiogeraniol | CymitQuimica [cymitquimica.com]
- 2. thiogeraniol, 39067-80-6 [thegoodscentscompany.com]
- 3. Thiogeraniol | C10H18S | CID 6365572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Welcome to FlavorDB [fsbi-db.de]
- 5. Buy Thiogeraniol | 39067-80-6 [smolecule.com]
- 6. Thiogeraniol|39067-80-6|C10H18S Supplier [benchchem.com]
- 7. CN101538233B - Preparation method of thiogeraniol - Google Patents [patents.google.com]
- 8. CN101538233A - Preparation method of thiogeraniol - Google Patents [patents.google.com]
- 9. hmdb.ca [hmdb.ca]
- 10. thiogeraniol, 39067-80-6 [perflavory.com]
